molecular formula C10H13FN2O B2772879 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine CAS No. 2093651-28-4

3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine

Cat. No.: B2772879
CAS No.: 2093651-28-4
M. Wt: 196.225
InChI Key: NCWIBYRANYXINH-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an oxolan-3-yl group attached to a pyridin-2-amine core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine involves several steps. One common method includes the nucleophilic substitution reaction of a fluoropyridine derivative with an appropriate amine. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine atoms often enhance the stability, lipophilicity, and biological activity of organic molecules.

Properties

IUPAC Name

3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-13(8-4-6-14-7-8)10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWIBYRANYXINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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